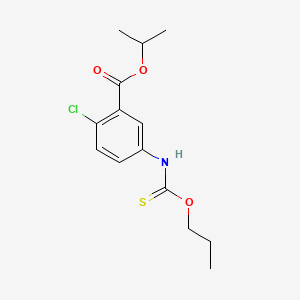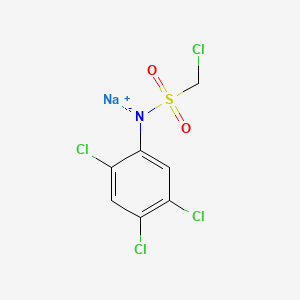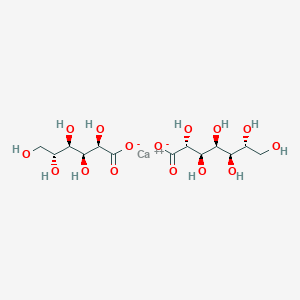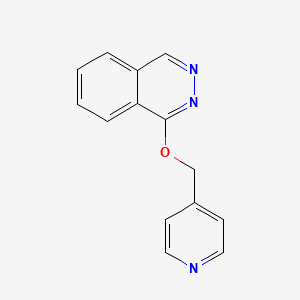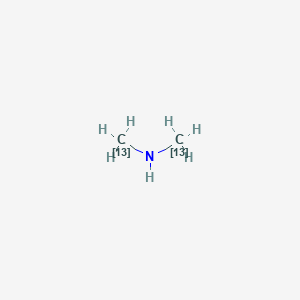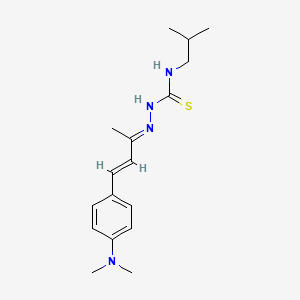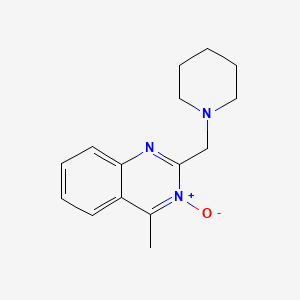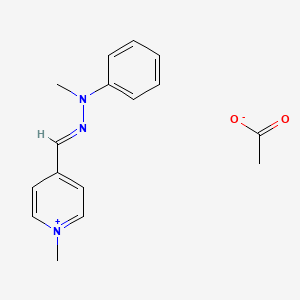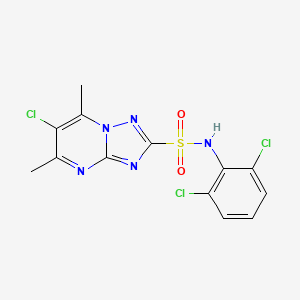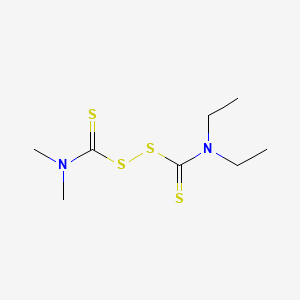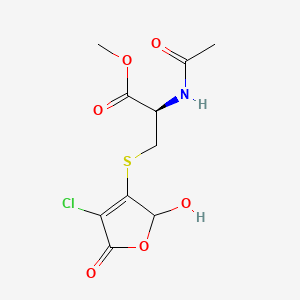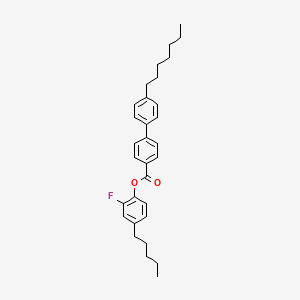
2-Fluoro-4-pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Haynes 282 is typically produced through a series of metallurgical processes. The alloying elements, including nickel, chromium, cobalt, molybdenum, and titanium, are melted together in a vacuum induction furnace. The molten alloy is then cast into ingots, which are subsequently hot-worked and heat-treated to achieve the desired microstructure and mechanical properties .
Industrial Production Methods
The industrial production of Haynes 282 involves several key steps:
Melting: The raw materials are melted in a vacuum induction furnace to form a homogeneous molten alloy.
Casting: The molten alloy is cast into ingots or billets.
Hot Working: The ingots are hot-worked through processes such as forging, rolling, or extrusion to refine the grain structure.
Heat Treatment: The alloy undergoes a series of heat treatments, including solution annealing and aging, to enhance its mechanical properties and microstructure.
Analyse Des Réactions Chimiques
Types of Reactions
Haynes 282 undergoes several types of chemical reactions, including oxidation, precipitation, and phase transformations. The alloy forms a protective oxide layer on its surface when exposed to high temperatures, which helps to prevent further oxidation and corrosion .
Common Reagents and Conditions
The oxidation resistance of Haynes 282 is enhanced by the presence of chromium and aluminum in the alloy, which form stable oxide layers. The alloy is also resistant to carburization and sulfidation, making it suitable for use in harsh environments .
Major Products Formed
The major products formed during the oxidation of Haynes 282 include chromium oxide (Cr2O3) and aluminum oxide (Al2O3), which provide a protective barrier against further oxidation .
Applications De Recherche Scientifique
Haynes 282 is extensively used in scientific research due to its exceptional high-temperature properties. Some of its key applications include:
Aerospace Engineering: Used in the manufacture of turbine blades, combustion chambers, and other critical components in jet engines.
Industrial Gas Turbines: Employed in the production of components for industrial gas turbines, such as turbine discs and seals.
Nuclear Reactors: Utilized in the construction of components for nuclear reactors due to its resistance to radiation damage and high-temperature stability.
Chemical Processing: Applied in chemical processing equipment that operates under high temperatures and corrosive conditions
Mécanisme D'action
The high-temperature strength and stability of Haynes 282 are primarily attributed to its microstructure, which consists of a gamma (γ) matrix strengthened by gamma-prime (γ’) precipitates. The γ’ phase is a coherent, ordered phase that imparts high-temperature strength and creep resistance to the alloy. The presence of carbides, such as M23C6 and M6C, also contributes to the alloy’s mechanical properties by providing additional strengthening mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Haynes 282 is often compared to other nickel-based superalloys, such as Inconel 718 and Waspaloy. These alloys share similar high-temperature properties and are used in comparable applications.
Uniqueness
Haynes 282 stands out due to its superior creep resistance and thermal stability at temperatures up to 800°C. It also offers better fabricability and weldability compared to some other superalloys, making it a preferred choice for complex components that require extensive machining and welding .
Propriétés
Numéro CAS |
84176-66-9 |
|---|---|
Formule moléculaire |
C31H37FO2 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
(2-fluoro-4-pentylphenyl) 4-(4-heptylphenyl)benzoate |
InChI |
InChI=1S/C31H37FO2/c1-3-5-7-8-10-11-24-13-16-26(17-14-24)27-18-20-28(21-19-27)31(33)34-30-22-15-25(23-29(30)32)12-9-6-4-2/h13-23H,3-12H2,1-2H3 |
Clé InChI |
WXBFYDUGSIDWBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


